molecular formula C16H13NO3 B14060092 [1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-

[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-

Cat. No.: B14060092
M. Wt: 267.28 g/mol
InChI Key: PGKVFBCLXQUHRC-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-: is a complex organic compound with a unique structure that combines a biphenyl core with a carboxamide and an oxetanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- typically involves multiple stepsThe final step involves the addition of the oxetanyl group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the carboxamide or oxetanyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .

Medicine: In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4-carboxamide: Lacks the oxetanyl group, making it less reactive in certain chemical reactions.

    N-[(3S)-2-oxo-3-oxetanyl]-carboxamide: Lacks the biphenyl core, resulting in different biological and chemical properties.

Uniqueness: This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

N-(2-oxooxetan-3-yl)-4-phenylbenzamide

InChI

InChI=1S/C16H13NO3/c18-15(17-14-10-20-16(14)19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)

InChI Key

PGKVFBCLXQUHRC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)O1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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